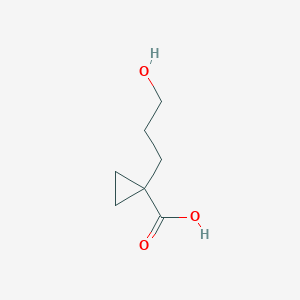
1-(3-Hydroxypropyl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Hydroxypropyl)cyclopropane-1-carboxylic acid is an organic compound featuring a cyclopropane ring substituted with a hydroxypropyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxypropyl)cyclopropane-1-carboxylic acid typically involves the reaction of cyclopropane derivatives with appropriate reagents. One common method includes the reaction of cyclopropylcarbinol with a carboxylating agent under controlled conditions to introduce the carboxylic acid group . Another approach involves the use of cyclopropyl halides and subsequent functional group transformations to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-(3-Hydroxypropyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or other derivatives.
Substitution: The compound can undergo substitution reactions at the cyclopropane ring or the hydroxypropyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield ketones, while reduction of the carboxylic acid group can produce alcohols .
Scientific Research Applications
1-(3-Hydroxypropyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential role in biological pathways and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxypropyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes by acting as a substrate or inhibitor in enzymatic reactions . Its unique structure allows it to engage in specific interactions with proteins and other biomolecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxylic acid: Shares the cyclopropane ring and carboxylic acid group but lacks the hydroxypropyl substitution.
1-Hydroxy-1-cyclopropanecarboxylic acid: Similar structure but with a hydroxyl group directly attached to the cyclopropane ring.
1-Aminocyclopropane-1-carboxylic acid: Contains an amino group instead of the hydroxypropyl group.
Uniqueness
1-(3-Hydroxypropyl)cyclopropane-1-carboxylic acid is unique due to the presence of the hydroxypropyl group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
918523-04-3 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
1-(3-hydroxypropyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O3/c8-5-1-2-7(3-4-7)6(9)10/h8H,1-5H2,(H,9,10) |
InChI Key |
UUAYMNFJWCIILR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CCCO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


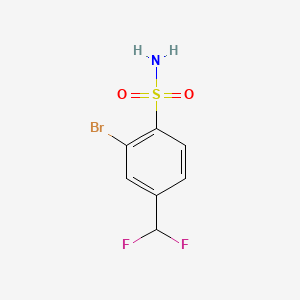
![Methyl 1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13457114.png)
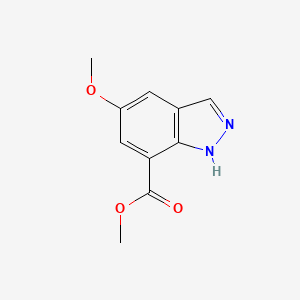
![4-(4-Acetyl-1-piperazinyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B13457140.png)
![(4S)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoicacid](/img/structure/B13457143.png)
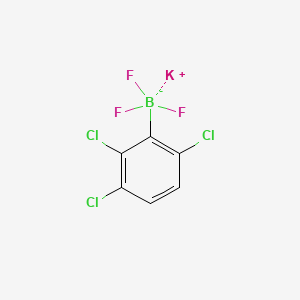
![rac-(1R,4S,5S)-4-(4-methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13457150.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(2-fluorophenyl)acetic acid](/img/structure/B13457157.png)
![3-Oxa-9-azaspiro[5.6]dodecan-10-one](/img/structure/B13457158.png)
![4-(Bromomethyl)-1-phenyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B13457160.png)
![5,5-Dimethyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B13457168.png)
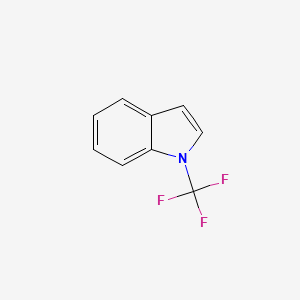
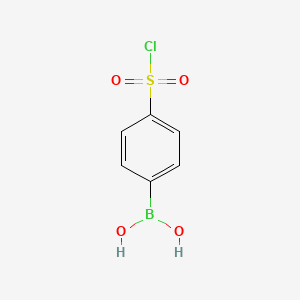
![3-(Benzylamino)-2-{[(benzyloxy)carbonyl]amino}propanoic acid](/img/structure/B13457195.png)
